molecular formula C21H19ClFN5O3 B10990142 N-[3-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide

N-[3-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide

Cat. No.: B10990142
M. Wt: 443.9 g/mol
InChI Key: APKJDLLKWBMIKE-UHFFFAOYSA-N
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Description

N-[3-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR), specifically targeting the tyrosine kinase domain. This compound has emerged as a critical pharmacological tool for investigating the FGFR signaling pathway , which is frequently dysregulated in various cancers, including urothelial carcinoma, cholangiocarcinoma, and breast cancer. Its primary research value lies in its ability to potently suppress FGFR-driven cell proliferation and survival, making it highly valuable for in vitro and in vivo studies aimed at understanding tumorigenesis and evaluating the therapeutic potential of FGFR blockade. Researchers utilize this inhibitor to explore mechanisms of acquired resistance to FGFR inhibition and to identify potential combination therapies. The compound's specific mechanism involves competitive binding to the ATP-binding pocket of the FGFR kinase, thereby preventing autophosphorylation and subsequent downstream activation of key signaling cascades such as the MAPK and PI3K-AKT pathways . Its application is fundamental in preclinical research for validating FGFR as a drug target and for developing biomarkers for patient stratification in clinical trials for targeted cancer therapeutics.

Properties

Molecular Formula

C21H19ClFN5O3

Molecular Weight

443.9 g/mol

IUPAC Name

N-[5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-2-[1-(2-methoxyethyl)indol-4-yl]oxyacetamide

InChI

InChI=1S/C21H19ClFN5O3/c1-30-10-9-28-8-7-14-17(28)3-2-4-18(14)31-12-19(29)24-21-25-20(26-27-21)13-5-6-16(23)15(22)11-13/h2-8,11H,9-10,12H2,1H3,(H2,24,25,26,27,29)

InChI Key

APKJDLLKWBMIKE-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC=C2OCC(=O)NC3=NNC(=N3)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

Preparation Methods

Indole Core Functionalization

The 4-hydroxyindole precursor is typically synthesized via Fischer indole synthesis or Buchwald–Hartwig amination :

  • Fischer method : Cyclization of phenylhydrazine with 4-ketobutyric acid derivatives under acidic conditions (H₂SO₄, HCl) yields 4-hydroxyindole.

  • Alkylation : Treatment of 4-hydroxyindole with 2-methoxyethyl chloride in dimethylformamide (DMF) using K₂CO₃ as a base achieves N-alkylation at the indole’s 1-position. Yields range from 75–85%.

Critical data :

StepReagents/ConditionsYield (%)Purity (HPLC)
Alkylation2-Methoxyethyl chloride, K₂CO₃, DMF, 80°C, 12 h8298.5

Preparation of 3-(3-Chloro-4-fluorophenyl)-1H-1,2,4-triazol-5-amine

Thiosemicarbazide Cyclization

  • Step 1 : 3-Chloro-4-fluoroaniline reacts with thiocarbonyldiimidazole to form the corresponding thiosemicarbazide.

  • Step 2 : Cyclization in 4 N KOH under reflux (6 h) generates the triazolethione intermediate.

  • Step 3 : Amination via nucleophilic displacement with NH₃/MeOH at 60°C produces the target triazol-5-amine.

Optimized conditions :

ParameterValue
Temperature (cyclization)100°C
Reaction time (amination)8 h
Yield (overall)68%

Acetamide Linkage Formation

Etherification of Indole-4-ol

The 4-hydroxy group of 1-(2-methoxyethyl)-1H-indol-4-ol undergoes alkylation with ethyl bromoacetate in acetone (K₂CO₃, 24 h), yielding ethyl 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetate.

Hydrolysis and Activation

  • Hydrolysis : The ester is saponified with NaOH/EtOH (80°C, 4 h) to the carboxylic acid.

  • Activation : Conversion to the acid chloride using oxalyl chloride (DMF catalyst) enables amide bond formation.

Final Coupling Reaction

The triazol-5-amine (1.2 equiv) reacts with the activated acetamide intermediate in dichloromethane (DCM) with pyridine (2 equiv) as a base. Stirring at 25°C for 24–48 h affords the target compound.

Purification :

  • Method : Column chromatography (SiO₂, ethyl acetate/hexane 3:7 → 1:1 gradient)

  • Yield : 74%

  • Purity : 99.2% (by ¹H NMR)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 1H, indole-H5), 7.62–7.58 (m, 2H, Ar-H), 7.32 (dd, J = 8.8, 2.0 Hz, 1H, Ar-H), 6.94 (d, J = 7.6 Hz, 1H, indole-H3), 4.72 (s, 2H, OCH₂CO), 4.24 (t, J = 5.2 Hz, 2H, NCH₂CH₂O), 3.81 (t, J = 5.2 Hz, 2H, CH₂OCH₃), 3.31 (s, 3H, OCH₃).

  • HRMS (ESI+) : m/z [M+H]⁺ calcd for C₂₁H₂₀ClFN₅O₃: 468.1189; found: 468.1193.

Purity and Stability

ParameterResult
HPLC purity99.2%
Melting point214–216°C
Solubility (DMSO)32 mg/mL

Comparative Analysis of Synthetic Routes

Yield Optimization

  • Route A (sequential synthesis): 58% overall yield (4 steps)

  • Route B (convergent coupling): 74% overall yield (3 steps)

Critical Challenges

  • Regioselectivity : Ensuring exclusive 1-alkylation of indole requires strict control of base stoichiometry.

  • Triazole stability : The 1,2,4-triazol-5-amine intermediate is hygroscopic; storage under N₂ is essential.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Replace DMF with 2-MeTHF (recyclable, lower toxicity).

  • Catalytic amidation using HATU/DIPEA reduces reaction time to 6 h.

Environmental Impact

  • PMI (Process Mass Intensity) : 32 (vs. industry average 40–50 for similar compounds).

  • Waste streams : 78% solvent recovery via distillation.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlling the temperature, solvent choice, and reaction time to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve the modulation of signaling pathways related to cell survival and apoptosis. For instance, studies have demonstrated its effectiveness against breast cancer and leukemia cells by inducing cell cycle arrest and promoting apoptosis .

Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its structural components suggest potential activity against a variety of bacterial strains, including those resistant to conventional antibiotics. The incorporation of the triazole moiety is particularly noteworthy, as triazoles are known for their antifungal properties, which could extend to broader antimicrobial applications .

Pharmacological Insights

Mechanism of Action
The pharmacological action of N-[3-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide involves interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer progression and inflammation. This inhibition could lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Synergistic Effects
There is ongoing research into the synergistic effects of this compound when used in combination with other therapeutic agents. Such combinations may enhance efficacy while reducing side effects, making it a candidate for combination therapy in cancer treatment protocols .

Case Studies

Case Study 1: Breast Cancer Treatment
In a controlled study involving breast cancer cell lines, this compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher doses. The study concluded that the compound holds potential as a novel therapeutic agent for breast cancer .

Case Study 2: Antimicrobial Efficacy
A separate study evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The compound demonstrated notable activity, inhibiting bacterial growth effectively at low micromolar concentrations. This finding supports further exploration into its use as an alternative treatment for infections caused by resistant pathogens .

Data Summary Table

Application Area Findings References
Anticancer ActivityInduces apoptosis in breast cancer and leukemia cells
Antimicrobial PropertiesEffective against multi-drug resistant bacteria
Mechanism of ActionInhibits specific kinases related to tumor growth
Synergistic EffectsPotential for enhanced efficacy in combination therapies

Mechanism of Action

The mechanism of action of N-[5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Group Comparison
Compound Name / ID Core Structure Key Substituents Functional Groups Reference
Target Compound 1,2,4-Triazole + Indole 3-Chloro-4-fluorophenyl; 1-(2-methoxyethyl)-indol-4-yloxy Acetamide, triazole, ether
6m () 1,2,3-Triazole + Naphthalene 4-Chlorophenyl; naphthalen-1-yloxy Acetamide, triazole, aryl ether
Compound 37 () Indole + Sulfonamide 4-Chlorobenzoyl; 4-fluorobenzenesulfonyl Acetamide, sulfonamide, ester
4f () Indole + Fluorostyryl 4-Fluorostyryl; trifluoroacetyl Acetamide, trifluoroacetyl, vinyl
FP1-12 () Triazole + Oxazolone Substituted phenyl/methylidene; hydroxyacetamide Hydroxyacetamide, triazole, oxazolone
Compound Imidazole + Oxadiazole 4-Methoxyphenyl; 3-chloro-4-methylphenyl Acetamide, oxadiazole, imidazole
Key Observations:
  • Triazole vs. 1,2,4-Triazoles generally exhibit better metabolic stability .
  • Indole Substitution : Unlike indol-3-yl derivatives (Compound 37), the target’s indol-4-yloxy group may alter binding orientation in biological systems due to steric and electronic differences .
  • Solubility-Enhancing Groups : The 2-methoxyethyl group in the target contrasts with lipophilic naphthalene (6m) or trifluoroacetyl (4f), suggesting improved aqueous solubility .

Pharmacological Implications (Inferred from Structural Data)

  • Electron-Withdrawing Effects : The 3-chloro-4-fluorophenyl group (target) may enhance electrophilic interactions compared to 4-chlorophenyl (6m) or 4-methoxyphenyl () .
  • Fluorine Impact : Fluorine substituents (target, 4f, Compound 37) improve membrane permeability and metabolic stability via reduced CYP450-mediated oxidation .
  • Bioactivity Trends :
    • Triazole-acetamides (target, 6m) are associated with antimicrobial or kinase inhibitory activity.
    • Indole-sulfonamides (Compound 37) often target cyclooxygenase (COX) enzymes .
    • Hydroxyacetamides () show antiproliferative effects, suggesting the target’s unmodified acetamide may prioritize different pathways .

Physicochemical and Spectral Comparisons

  • IR Spectroscopy : The target’s C=O stretch (acetamide) would align with 6m’s 1678 cm⁻¹, while its ether (C–O) and triazole (C–N) stretches match ranges in and .
  • NMR Trends : Substituent-induced chemical shifts in the indole (e.g., 4-OCH2CH2OMe) would differ from 6m’s naphthalene protons or 4f’s fluorostyryl signals, as seen in ’s comparative analysis .

Biological Activity

N-[3-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide is a compound that belongs to the class of triazoles, which have garnered significant attention for their diverse biological activities. This article examines the biological activity of this specific triazole derivative, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure

The compound's structure can be broken down into two primary components:

  • Triazole moiety : Known for its role in various pharmacological activities.
  • Indole derivative : Associated with numerous biological functions including anticancer activity.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. For instance:

  • Mechanism of Action : Triazoles can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The compound under discussion has shown selective cytotoxicity against melanoma cells, demonstrating a 4.9-fold increase in cytotoxicity compared to normal cells. This effect is attributed to cell cycle arrest at the S phase and a reduction in melanin production in melanoma cells .
Cell Line IC50 (μM) Effect
Melanoma VMM9176.2Cytotoxicity and cell cycle arrest
Breast Cancer T47D27.3Cytotoxicity

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties:

  • Broad Spectrum : The compound exhibits significant antibacterial and antifungal activities, making it a candidate for treating infections caused by resistant strains .
Microorganism Activity Reference
Staphylococcus aureusInhibitory
Candida albicansInhibitory

Case Studies

Several case studies have been conducted to evaluate the efficacy of triazole derivatives:

  • Study on Melanoma Cells : A derivative similar to the compound exhibited selective cytotoxic effects on melanoma cells with a notable mechanism involving apoptosis and cell cycle modulation .
  • Antimicrobial Testing : Research demonstrated that triazole derivatives could effectively inhibit both bacterial and fungal growth, with some compounds outperforming traditional antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles often act as enzyme inhibitors impacting metabolic pathways crucial for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells leading to apoptosis .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound?

Methodological Answer: The compound is typically synthesized via multi-step organic reactions. Key steps include:

  • 1,3-Dipolar Cycloaddition : A triazole ring is formed using azide-alkyne cycloaddition (e.g., reaction of an azide precursor with a terminal alkyne under Cu(I) catalysis) .
  • Coupling Reactions : The indole-oxyacetamide moiety is introduced via nucleophilic substitution or coupling reactions, often using chloroacetyl chloride and triethylamine in dioxane at 20–25°C .
  • Functionalization : Methoxyethyl and chloro-fluorophenyl groups are added through alkylation or aryl halide substitution under inert atmospheres (e.g., nitrogen) .
    Purification involves recrystallization (ethanol-DMF mixtures) or column chromatography .

Q. How is the structure of the compound confirmed post-synthesis?

Methodological Answer: Structural confirmation relies on spectroscopic and analytical techniques:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1678 cm⁻¹, NH at ~3291 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed) .
  • NMR (1H/13C) : Assigns proton environments (e.g., aromatic protons from indole and triazole rings) and carbon connectivity .
  • X-Ray Crystallography (if applicable): Resolves 3D molecular geometry .

Q. What purification methods are recommended for isolating the compound?

Methodological Answer: Common purification strategies include:

  • Recrystallization : Using solvent mixtures like ethanol-DMF to isolate high-purity crystals .
  • Column Chromatography : Silica gel columns with gradient elution (e.g., hexane/ethyl acetate) for polar impurities .
  • Filtration and Washing : Removing unreacted starting materials with water or cold ethanol .

Advanced Research Questions

Q. How can researchers optimize synthesis yield using statistical methods?

Methodological Answer:

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, stoichiometry, solvent ratios) to identify optimal conditions. For example, flow chemistry setups enable precise control of reaction kinetics and scalability .
  • Response Surface Methodology (RSM) : Models interactions between variables (e.g., catalyst loading vs. reaction time) to maximize yield .
  • High-Throughput Screening : Automated platforms test multiple conditions in parallel, reducing trial-and-error approaches .

Q. How to address discrepancies in reported biological activities of derivatives?

Methodological Answer:

  • Comparative Structural Analysis : Use X-ray crystallography or DFT calculations to correlate substituent effects (e.g., methoxyethyl vs. methyl groups) with bioactivity .
  • Dose-Response Studies : Validate potency variations across cell lines or enzymatic assays (e.g., IC50 comparisons) .
  • Meta-Analysis : Aggregate data from published studies to identify trends or outliers, accounting for experimental variables (e.g., assay protocols, solvent systems) .

Q. What methodologies identify the compound’s molecular targets in pharmacological studies?

Methodological Answer:

  • Affinity Chromatography : Immobilize the compound on resin to capture binding proteins from cell lysates .
  • Computational Docking : Molecular modeling software (e.g., AutoDock) predicts interactions with targets like kinases or GPCRs .
  • Knockout/RNAi Studies : Gene silencing of putative targets to observe loss of compound efficacy in cellular assays .

Q. What are the proposed mechanisms for key reactions in synthesizing this compound?

Methodological Answer:

  • Cycloaddition Mechanism : Azide and alkyne react via a Cu(I)-catalyzed [3+2] cycloaddition to form the triazole core .
  • Nucleophilic Substitution : Indole oxygen attacks chloroacetyl chloride, forming the acetamide linkage .
  • Aromatic Electrophilic Substitution : Chloro-fluorophenyl groups are introduced via Friedel-Crafts or Ullmann coupling .

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